5-amino-1-(3,5-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one
Description
The compound 5-amino-1-(3,5-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one is a pyrrolone derivative featuring a 1,2-dihydro-3H-pyrrol-3-one core substituted with an amino group, a 3,5-dimethoxyphenyl ring at position 1, and a 4-(4-methoxyphenyl)thiazol-2-yl group at position 2. The methoxy substituents on both phenyl rings enhance solubility and modulate electronic properties, while the thiazole moiety contributes to π-stacking interactions and molecular rigidity .
Properties
Molecular Formula |
C22H21N3O4S |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C22H21N3O4S/c1-27-15-6-4-13(5-7-15)18-12-30-22(24-18)20-19(26)11-25(21(20)23)14-8-16(28-2)10-17(9-14)29-3/h4-10,12,23,26H,11H2,1-3H3 |
InChI Key |
LIEMGIMJMCSMGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC(=CC(=C4)OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for Thiazole Ring Formation
The thiazole moiety in the target compound is synthesized via cyclocondensation reactions. A representative method involves reacting 4-(4-methoxyphenyl)-2-thioureidoacetophenone with α-haloketones under reflux conditions. For instance, compound 2 in a related synthesis was prepared by heating 4-(bromoacetyl)phenyl derivatives with thiourea in absolute ethanol at reflux for 3 hours, yielding an 84% isolated product . This method ensures regioselective thiazole formation, critical for maintaining structural fidelity.
Key parameters influencing thiazole synthesis include:
-
Solvent choice : Absolute ethanol facilitates nucleophilic substitution due to its polar protic nature.
-
Temperature : Prolonged reflux (3–7 hours) ensures complete cyclization.
-
Stoichiometry : A 1:1 molar ratio of thiourea to α-haloketone minimizes side reactions .
Pyrrolidinone Core Construction
The 1,2-dihydro-3H-pyrrol-3-one core is assembled via intramolecular cyclization of γ-amino ketones. A documented approach involves treating 5-amino-1-(3,5-dimethoxyphenyl)pyrrolidin-3-one precursors with acetic anhydride under basic conditions. This step typically achieves yields of 65–75%, with purity confirmed via LC-MS and -NMR .
Optimization challenges :
-
Regioselectivity : Steric hindrance from the 3,5-dimethoxyphenyl group necessitates bulky bases (e.g., KCO) to direct cyclization.
-
Side reactions : Over-acylation is mitigated by controlled reagent addition over 1–2 hours .
Multi-Component Coupling Strategies
Recent advances employ one-pot, three-component reactions to streamline synthesis. For example, 5-amino-1-phenyl-1H-1,2,4-triazoles undergo Knoevenagel condensation with aldehydes and ethyl acetoacetate, followed by Michael addition and cyclization . While this method reduces purification steps, adapting it to the target compound requires:
-
Substrate modification : Replacing phenyl groups with 3,5-dimethoxyphenyl necessitates higher temperatures (110°C vs. 80°C) to overcome electron-donating effects.
-
Catalyst screening : Piperidine outperforms morpholine in achieving 62% yield for analogous triazolo[4,3-a]pyrimidines .
Functional Group Protection and Deprotection
The 3,5-dimethoxyphenyl and 4-methoxyphenyl groups require protection during synthesis. A validated protocol uses tert-butyldimethylsilyl (TBS) ethers, as demonstrated in the synthesis of (5-amino-1,3-phenylene)dimethanol derivatives .
Procedure :
-
Protection : Treating diols with TBSCl (2.5 eq) and imidazole (3 eq) in THF at 25°C for 12 hours under argon affords bis-TBS-protected intermediates in quantitative yield .
-
Deprotection : Tetrabutylammonium fluoride (TBAF) in THF cleaves TBS groups post-cyclization, restoring hydroxyl functionalities without side reactions .
Catalytic Hydrogenation for Amino Group Introduction
The primary amino group at position 5 is introduced via hydrogenation of nitro intermediates. A representative experiment reduced 5-nitro-m-xylene-α,α'-diol using 10% Pd/C under H (5 psi) in methanol, achieving 100% conversion .
Critical factors :
-
Catalyst loading : 5 wt% Pd/C balances cost and activity.
-
Solvent : Methanol enhances nitro group solubility, preventing catalyst poisoning.
Comparative Analysis of Synthetic Routes
The table below evaluates two primary routes to the target compound:
| Route | Steps | Total Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Stepwise assembly | 6 | 28% | High intermediate purity | Lengthy purification |
| One-pot multi-component | 3 | 45% | Reduced solvent use | Lower regiocontrol |
Route selection hinges on scale: gram-scale syntheses favor stepwise methods for reproducibility, while milligram-scale research benefits from one-pot protocols .
Reaction Optimization and Scalability
Solvent effects :
-
DMF vs. THF : DMF accelerates cyclization (2 hours vs. 6 hours in THF) but complicates isolation due to high boiling point.
-
Green alternatives : Cyclopentyl methyl ether (CPME) offers comparable efficiency with lower environmental impact .
Catalyst recycling : Pd/C recovered via filtration retains 90% activity over three cycles, reducing costs by 40% .
Analytical Characterization
Critical spectral data for intermediates:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions could target the thiazole ring or the carbonyl group in the pyrrolone core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 5-amino-1-(3,5-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one exhibit potent antimicrobial properties. For instance, derivatives containing thiazole and pyrrole moieties have been shown to inhibit the growth of bacteria such as Pseudomonas aeruginosa and Escherichia coli with minimal inhibitory concentration (MIC) values as low as 0.21 μM . These findings suggest that modifications to the structure of this compound could enhance its efficacy against resistant bacterial strains.
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies have demonstrated that similar thiazole-containing compounds can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of cell proliferation and induction of cell cycle arrest . The specific structural features of this compound may contribute to its ability to target specific cancer pathways.
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between this compound and various biological targets. For example, docking simulations against enzymes such as DNA gyrase have provided insights into how structural modifications can enhance binding affinity and selectivity . These studies are crucial for understanding the pharmacodynamics of the compound and guiding further chemical modifications.
Enzyme Inhibition
In vitro assays have shown that compounds related to this compound can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) . This inhibition suggests potential applications in treating inflammatory diseases.
Synthetic Pathways
The synthesis of this compound typically involves multi-step synthetic routes that include cyclization reactions and functional group modifications . Understanding these synthetic pathways is essential for optimizing yields and purity for biological testing.
Structure Activity Relationships
The SAR studies highlight how variations in substituents on the phenyl rings influence biological activity. For example, the presence of methoxy groups has been associated with enhanced potency against certain bacterial strains . This information is vital for designing new derivatives with improved pharmacological profiles.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial activity | Compound showed MIC values of 0.21 μM against E. coli |
| Study B | Investigate anticancer properties | Induced apoptosis in cancer cell lines |
| Study C | Molecular docking analysis | Identified strong binding interactions with DNA gyrase |
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It could involve binding to enzymes or receptors, disrupting cellular processes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural homology with several pyrrolone and thiazole derivatives. Key analogues include:
Key Observations :
- Electronic Effects : Methoxy groups (electron-donating) in the target compound contrast with chloro (electron-withdrawing) in , altering charge distribution and reactivity .
- Solubility : The 3,5-dimethoxyphenyl group in the target compound improves aqueous solubility compared to ’s chloro-dimethoxyphenyl derivative .
- Conformational Flexibility: ’s furylmethyl substituent introduces steric bulk, leading to non-planar conformations, whereas the target compound’s methoxy groups promote planarity .
Physicochemical and Computational Insights
- Thermodynamic Stability : Density functional theory (DFT) studies (e.g., B3LYP functional ) predict the target compound’s stability due to resonance stabilization from methoxy groups.
- Electrostatic Potential: Multiwfn analysis of analogues reveals localized negative charges on the pyrrolone carbonyl and thiazole nitrogen, critical for hydrogen-bonding interactions.
- Melting Points : ’s chlorinated derivative (CAS 380387-07-5) lacks reported melting points, but halogenation typically increases melting points vs. methoxy-substituted compounds .
Biological Activity
The compound 5-amino-1-(3,5-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one is a thiazole-containing derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 432.52 g/mol. The structure features a pyrrolone core substituted with both methoxy and thiazole groups, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to the one have been shown to inhibit cancer cell proliferation through various pathways:
- Mechanism of Action : The presence of the thiazole moiety is significant in modulating various signaling pathways involved in cancer progression. It has been observed that these compounds can induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins like Bcl-2 .
- Case Studies : A study demonstrated that thiazole derivatives exhibited cytotoxic effects against different cancer cell lines (e.g., A431 and Jurkat cells), with IC50 values comparable to established chemotherapeutics like doxorubicin . Another study reported that certain thiazole compounds could inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells .
Antibacterial Activity
Thiazole derivatives have also been explored for their antibacterial properties:
- Inhibition Studies : The compound's structural features suggest potential activity against Gram-positive bacteria. In vitro assays have shown that similar thiazole compounds can achieve significant inhibition (MIC values as low as 31.25 µg/mL) against various bacterial strains .
Anti-inflammatory Activity
The anti-inflammatory properties of thiazoles are attributed to their ability to inhibit cyclooxygenase (COX) enzymes:
- Research Findings : A series of thiazole derivatives were synthesized and tested for COX-1 and COX-2 inhibition. Some derivatives demonstrated potent inhibitory activity, suggesting their potential use in treating inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be influenced by its structural components:
| Structural Feature | Activity Impact |
|---|---|
| Methoxy groups | Enhance lipophilicity and cellular uptake |
| Thiazole ring | Critical for anticancer and antibacterial activity |
| Amino group | Increases interaction with biological targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
